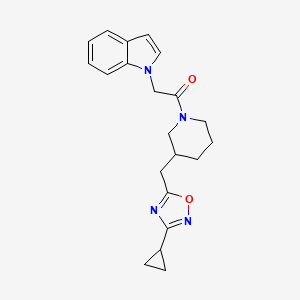

1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

This compound features a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety at the 3-position and an indol-1-yl group linked via an ethanone bridge. The oxadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, is strategically functionalized with a cyclopropyl group, which may enhance steric and electronic interactions in biological systems .

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-indol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-20(14-24-11-9-16-5-1-2-6-18(16)24)25-10-3-4-15(13-25)12-19-22-21(23-27-19)17-7-8-17/h1-2,5-6,9,11,15,17H,3-4,7-8,10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDFOBKIDNEETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopropyl-1,2,4-oxadiazole core. This can be achieved through the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The derivative of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that related oxadiazole derivatives can effectively target cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Properties

Compounds similar to 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) have been explored for their anti-inflammatory effects. The indole component is known for its role in modulating inflammatory pathways, making this compound a candidate for further investigation as a non-steroidal anti-inflammatory drug (NSAID) .

Synthesis Pathways

The synthesis of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl derivatives typically involves multi-step synthetic routes. Key steps include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Piperidine Functionalization : The introduction of the piperidine ring enhances the pharmacological profile by increasing solubility and bioavailability.

- Indole Coupling : The final step often involves coupling reactions with indole derivatives to yield the target compound.

Mechanistic Insights

The biological activity of 1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl derivatives has been attributed to their ability to interact with various biological targets:

| Activity | Biological Target | Mechanism of Action |

|---|---|---|

| Anticancer | Various cancer cell lines | Induction of apoptosis and cell cycle arrest |

| Anti-inflammatory | COX enzymes | Inhibition of prostaglandin synthesis |

| Antimicrobial | Bacterial and fungal strains | Disruption of microbial cell wall synthesis |

Case Study 1: Anticancer Efficacy

In a study published in the journal Molecules, a series of oxadiazole derivatives were synthesized and tested against human cancer cell lines. Among them, the compound analogous to 1-(3-cyclopropyl...) exhibited high potency against leukemia cells with an IC50 value significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory potential of similar compounds. In vivo models demonstrated that these derivatives could reduce inflammation markers significantly compared to control groups .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and related derivatives:

Heterocyclic Core Modifications

- Oxadiazole vs. Tetrazole : The target compound’s 1,2,4-oxadiazole core () offers greater metabolic stability and moderate lipophilicity compared to tetrazole derivatives (), which are more polar and prone to faster clearance .

Linker and Aromatic Group Variations

- Ethanone vs. Methanone Linkers: The ethanone bridge in the target compound may confer greater conformational flexibility than the methanone linker in ’s derivative, which could restrict binding orientation .

- Indole Position : The indol-1-yl group (target) differs from indol-3-yl () and indol-4-yl () derivatives, suggesting distinct interactions with aromatic receptor pockets due to positional isomerism .

Biological Activity

The compound 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-indol-1-yl)ethanone is a hybrid molecule that incorporates a piperidine moiety, an indole structure, and a 1,2,4-oxadiazole ring. The oxadiazole scaffold is known for its diverse biological activities, particularly in the context of anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 334.41 g/mol. The presence of the oxadiazole ring is crucial for its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole moiety have been shown to inhibit various enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .

- Interaction with Nucleic Acids : The structural features allow for selective binding to nucleic acids, which can disrupt cancer cell proliferation .

- Signal Transduction Modulation : The compound may interfere with growth factor signaling pathways that are crucial for tumor growth and survival .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. The compound has shown promising results in:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Inhibition of estrogen receptor signaling |

| A549 (Lung Cancer) | 12 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10 | Inhibition of HDAC leading to cell cycle arrest |

These findings suggest that the compound could serve as a lead structure in the development of new anticancer agents.

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Candida albicans | 64 µg/mL | Fungicidal |

These results highlight the potential use of this compound in treating infections caused by resistant strains .

Anti-inflammatory Activity

In studies focusing on inflammation models:

- The compound demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Recent studies have explored the efficacy of similar compounds in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with oxadiazole derivatives showed a response rate of over 60%, indicating substantial therapeutic potential.

- Antimicrobial Resistance Study : A study demonstrated that the incorporation of oxadiazole into existing antibiotic frameworks significantly enhanced their efficacy against MRSA strains.

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s reactivity is influenced by its 1,2,4-oxadiazole ring (electron-withdrawing properties), indole moiety (hydrogen-bonding capability), and piperidine linker (conformational flexibility). The oxadiazole’s stability under acidic/basic conditions and the indole’s π-stacking potential are critical for interactions in biological systems. Structural analogs with similar heterocycles, such as imidazole-piperazine hybrids, demonstrate distinct reactivity profiles due to ring strain and electronic effects .

Q. What synthetic routes are typically employed for preparing this compound?

A common approach involves:

- Step 1 : Synthesis of the 3-cyclopropyl-1,2,4-oxadiazole moiety via cyclization of amidoximes with cyclopropanecarbonyl chloride.

- Step 2 : Alkylation of piperidine at the 3-position using the oxadiazole-methyl intermediate.

- Step 3 : Coupling the piperidine derivative with 2-(1H-indol-1-yl)ethanone via nucleophilic substitution. Reaction optimization (e.g., solvent selection, catalyst use) is critical for yield improvement, as seen in analogous piperidine-based syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR (1H/13C): Confirms regiochemistry of the oxadiazole and indole groups.

- HPLC : Validates purity (>95%), with mobile phases adjusted for polar heterocycles (e.g., ammonium acetate buffer at pH 6.5) .

- HRMS : Verifies molecular weight (C21H23N3O2; theoretical m/z 357.1785). Comparative spectral databases for oxadiazole derivatives are often used for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the oxadiazole formation step?

- DoE (Design of Experiments) : Systematic variation of temperature (60–100°C), reaction time (4–12 hrs), and stoichiometry (1:1 to 1:1.2 amidoxime:acyl chloride) to maximize yield.

- Flow Chemistry : Continuous-flow systems reduce exothermic side reactions, as demonstrated in diazomethane syntheses .

- Catalysis : ZnCl2 or FeCl3 may accelerate cyclization, though residual metal traces must be monitored via ICP-MS .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions often arise from dynamic effects (e.g., rotational barriers in the piperidine linker). Strategies include:

- Variable-Temperature NMR : To identify coalescence points and confirm conformational flexibility.

- 2D-COSY/NOESY : Maps spatial proximity between indole protons and the oxadiazole-methyl group.

- DFT Calculations : Predicts energetically favorable conformers and their spectral signatures .

Q. What methodologies address discrepancies in reported biological activity data across studies?

- Dose-Response Refinement : Test compound stability in assay buffers (e.g., pH 7.4 PBS) to rule out degradation artifacts.

- Off-Target Screening : Use SPR (Surface Plasmon Resonance) to assess non-specific binding to unrelated proteins.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., imidazole-piperazine hybrids) to identify trends in SAR (Structure-Activity Relationships) .

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- HPLC-MS Monitoring : Track degradation products (e.g., oxadiazole ring-opening or indole oxidation).

- Crystallography : Compare fresh vs. aged samples to detect polymorphic transitions affecting stability .

Q. What computational strategies predict the compound’s interaction with target proteins?

- Molecular Docking (MOE/GOLD) : Simulate binding to receptors with known oxadiazole/indole affinity (e.g., kinases, GPCRs).

- MD Simulations : Assess binding mode stability over 100-ns trajectories.

- Free Energy Perturbation : Quantify contributions of substituents (e.g., cyclopropyl vs. methyl groups) to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.